N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound with the molecular formula C16H17N5O2S. This compound is characterized by the presence of a tetrazole ring, a sulfonamide group, and multiple methyl groups attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,6-dimethylphenylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then reacted with sodium azide to introduce the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This inhibition is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule. The tetrazole ring plays a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-N-phenylbenzenesulfonamide: Lacks the tetrazole ring, resulting in different chemical properties and applications.
N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide: Contains a hydrazine group, leading to distinct biological activities.
Uniqueness
N,2,6-trimethyl-N-phenyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of the tetrazole ring, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N,2,6-trimethyl-N-phenyl-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17N5O2S/c1-12-9-15(21-11-17-18-19-21)10-13(2)16(12)24(22,23)20(3)14-7-5-4-6-8-14/h4-11H,1-3H3 |
InChI Key |
HIRVNNWGDSONCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)C2=CC=CC=C2)C)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.